ヒスタミン

概要

説明

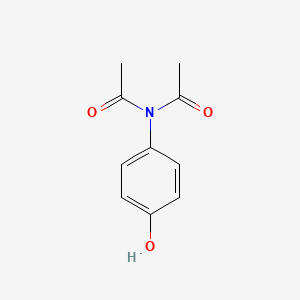

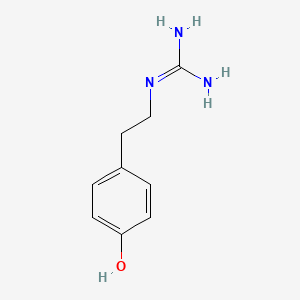

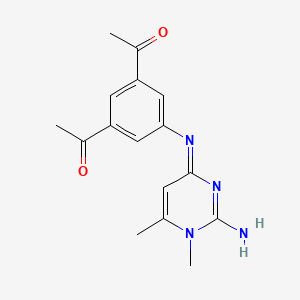

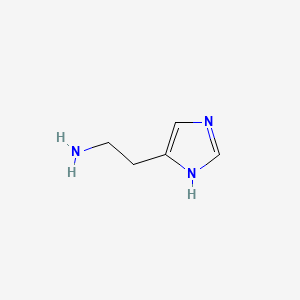

Histamine is an organic nitrogenous compound involved in local immune responses, regulating physiological functions in the gut, and acting as a neurotransmitter for the brain, spinal cord, and uterus . It is chemically classified as an amine, derived from the decarboxylation of the amino acid histidine . Histamine plays a crucial role in the inflammatory response and has been recognized as a central neurotransmitter .

作用機序

ヒスタミンは、Gタンパク質共役受容体であるヒスタミン受容体(H1、H2、H3、およびH4)に結合することによって作用します . ヒスタミンがこれらの受容体に結合すると、さまざまな細胞内シグナル伝達経路がトリガーされます。

H1受容体: アレルギー反応に関与し、血管拡張、血管透過性増加、および気管支収縮を引き起こします.

H2受容体: 胃酸分泌を刺激し、心拍数を調節します.

H3受容体: 中枢神経系における神経伝達物質の放出を調節します.

H4受容体: 免疫細胞の走化性とサイトカイン産生において役割を果たします.

6. 類似の化合物との比較

ヒスタミンは、神経伝達物質と免疫メディエーターの両方としての二重の役割を果たすため、ユニークです。類似の化合物には次のようなものがあります。

セロトニン: 神経伝達と血管収縮に関与する別の生体アミン。

ドーパミン: 報酬と快楽のメカニズムに関与する神経伝達物質。

エピネフリン: 闘争または逃走反応に関与するホルモンと神経伝達物質.

ヒスタミンは、複数の受容体タイプに作用し、中枢および末梢の生理学的プロセスに関与するため、これらの他の化合物とは異なります。

科学的研究の応用

Histamine has a wide range of scientific research applications:

Chemistry: Histamine is used as a model compound to study amine chemistry and enzyme catalysis.

Biology: Histamine is studied for its role in cell signaling, neurotransmission, and immune responses.

Industry: Histamine and its derivatives are used in the production of pharmaceuticals and as diagnostic agents.

生化学分析

Biochemical Properties

Histamine is involved in several biochemical reactions, primarily through its interaction with four types of histamine receptors: H1, H2, H3, and H4 . These receptors are G-protein-coupled receptors that mediate different physiological responses. For instance, H1 receptors are involved in allergic reactions and smooth muscle contraction, while H2 receptors regulate gastric acid secretion . Histamine also interacts with enzymes such as histamine-N-methyltransferase and diamine oxidase, which are responsible for its metabolism .

Cellular Effects

Histamine exerts various effects on different cell types and cellular processes. In immune cells, histamine increases vascular permeability and promotes the migration of white blood cells to sites of infection or injury . In the gastrointestinal tract, histamine stimulates the secretion of gastric acid by parietal cells . Histamine also acts as a neurotransmitter in the central nervous system, influencing wakefulness, appetite, and cognitive functions . Additionally, histamine can modulate gene expression and cell signaling pathways, impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, histamine exerts its effects by binding to its receptors, which triggers a cascade of intracellular signaling events . For example, the binding of histamine to H1 receptors activates phospholipase C, leading to the production of inositol triphosphate and diacylglycerol, which in turn increase intracellular calcium levels . This signaling pathway results in smooth muscle contraction and increased vascular permeability . Histamine binding to H2 receptors activates adenylate cyclase, increasing cyclic AMP levels and stimulating gastric acid secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of histamine can vary over time. Histamine is a short-acting compound, and its effects are typically transient . Prolonged exposure to histamine can lead to receptor desensitization and downregulation . Histamine is relatively stable under physiological conditions but can be rapidly degraded by enzymes such as histamine-N-methyltransferase and diamine oxidase . Long-term studies have shown that chronic exposure to histamine can result in sustained changes in cellular function and gene expression .

Dosage Effects in Animal Models

The effects of histamine in animal models are dose-dependent. Low doses of histamine can cause mild physiological responses, such as increased gastric acid secretion and mild vasodilation . Higher doses can lead to more pronounced effects, including severe allergic reactions, bronchoconstriction, and hypotension . Toxic effects of histamine at very high doses include cardiovascular collapse and anaphylactic shock . These dose-dependent effects highlight the importance of carefully regulating histamine levels in therapeutic settings .

Metabolic Pathways

Histamine is metabolized through two primary pathways: methylation and oxidative deamination . Histamine-N-methyltransferase catalyzes the methylation of histamine to form N-methylhistamine, which is less biologically active . Diamine oxidase catalyzes the oxidative deamination of histamine to produce imidazole acetaldehyde and ammonia . These metabolic pathways are crucial for regulating histamine levels and preventing excessive histamine accumulation .

Transport and Distribution

Histamine is transported and distributed within cells and tissues through various mechanisms . In the central nervous system, histamine is transported by organic cation transporters and plasma membrane monoamine transporters . These transporters facilitate the uptake and clearance of histamine from synaptic clefts, ensuring proper neurotransmitter function . In peripheral tissues, histamine is distributed through the bloodstream and can bind to specific receptors on target cells .

Subcellular Localization

Histamine is localized in various subcellular compartments, depending on the cell type . In mast cells and basophils, histamine is stored in granules and released upon activation . In neurons, histamine is localized in synaptic vesicles and released into synapses in response to neuronal activity . The subcellular localization of histamine is critical for its function, as it ensures that histamine is available for rapid release and action when needed .

準備方法

ヒスタミンは、L-ヒスチジン脱炭酸酵素によって触媒される反応である、アミノ酸ヒスチジンの脱炭酸反応によって合成されます . この反応は、次のように表すことができます。

ヒスチジンL-ヒスチジン脱炭酸酵素{_svg_5}ヒスタミン+CO2

工業的には、ヒスタミンはしばしば、ヒスチジン脱炭酸酵素を発現する微生物を使用して、ヒスチジンリッチな基質を発酵させることによって生成されます . 反応条件は通常、酵素活性を最大限に引き出すために、最適なpHと温度を維持することを含みます。

化学反応の分析

ヒスタミンは、次のようなさまざまな化学反応を受けます。

酸化: ヒスタミンは、ジアミンオキシダーゼによってイミダゾールアセトアルデヒドに酸化される可能性があります。

メチル化: ヒスタミンは、ヒスタミンN-メチルトランスフェラーゼによってメチル化されてN-メチルヒスタミンを生成する可能性があります。

置換: ヒスタミンは、特にイミダゾール環で置換反応を受ける可能性があります。

これらの反応で使用される一般的な試薬および条件には、ジアミンオキシダーゼのような酸化剤と、this compoundN-メチルトランスフェラーゼのようなメチル化剤が含まれます . これらの反応から生成される主な生成物には、イミダゾールアセトアルデヒドとN-メチルヒスタミンが含まれます。

4. 科学研究アプリケーション

ヒスタミンは、科学研究で幅広いアプリケーションを持っています。

化学: ヒスタミンは、アミン化学と酵素触媒を研究するためのモデル化合物として使用されます。

生物学: ヒスタミンは、細胞シグナル伝達、神経伝達、および免疫応答における役割について研究されています.

類似化合物との比較

Histamine is unique due to its dual role as a neurotransmitter and an immune mediator. Similar compounds include:

Serotonin: Another biogenic amine involved in neurotransmission and vasoconstriction.

Dopamine: A neurotransmitter involved in reward and pleasure mechanisms.

Epinephrine: A hormone and neurotransmitter involved in the fight-or-flight response.

Histamine’s ability to act on multiple receptor types and its involvement in both central and peripheral physiological processes make it distinct from these other compounds.

特性

IUPAC Name |

2-(1H-imidazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYJJOPFIAHURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023125 | |

| Record name | Histamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

209-210 °C @ 18 MM HG | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

14.1 [ug/mL] (The mean of the results at pH 7.4), COLORLESS LONG PRISMATIC CRYSTALS; ODORLESS; 1 G SOL IN ABOUT 4 ML WATER; AQ SOLN IS ACID TO LITMUS; WHEN DRIED AT 105 °C FOR 2 HR, IT MELTS AT ABOUT 140 °C /PHOSPHATE/, FREELY SOL IN WATER, ALCOHOL, HOT CHLOROFORM; SPARINGLY SOL IN ETHER | |

| Record name | SID8139979 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Histamine acts directly on the blood vessels to dilate arteries and capillaries; this action is mediated by both H 1- and H 2-receptors. Capillary dilatation may produce flushing of the face, a decrease in systemic blood pressure, and gastric gland secretion, causing an increased secretion of gastric juice of high acidity. Increased capillary permeability accompanies capillary dilatation, producing an outward passage of plasma protein and fluid into the extracellular spaces, an increase in lymph flow and protein content, and the formation of edema. In addition, histamine has a direct stimulant action on smooth muscle, producing contraction if H 1-receptors are activated, or mostly relaxation if H 2-receptors are activated. Also in humans, the stimulant effect of histamine may cause contraction of the intestinal muscle. However, little effect is noticed on the uterus, bladder, or gallbladder. Histamine has some stimulant effect on duodenal, salivary, pancreatic, bronchial, and lacrimal glands. Histamine also can bind to H3 and H4 receptors which are involved in the CNS/PNS neurotransmitter release and immune system chemotaxis, respectively., ...CONTRACTS MANY SMOOTH MUSCLES, SUCH AS...BRONCHI & GUT, BUT...RELAXES OTHERS...OF FINE BLOOD VESSELS. IT IS...POTENT STIMULUS TO GASTRIC ACID PRODUCTION & ELICITS...OTHER EXOCRINE SECRETIONS. ...BRONCHOCONSTRICTION & CONTRACTION OF GUT...INVOLVE H1 RECEPTORS...GASTRIC SECRETION...INVOLVE ACTIVATION OF H2 RECEPTORS..., ...AT CELLULAR LEVEL, MANY RESPONSES TO HISTAMINE ARE CLEARLY ATTRIBUTABLE TO INCR IN MEMBRANE PERMEABILITY THAT ALLOWS COMMON INORG IONS (MAINLY CATIONS) TO FLOW DOWN ELECTROCHEM GRADIENTS & ALTER TRANSMEMBRANE POTENTIAL. IT DOUBTLESS EXPLAINS STIMULANT ACTIONS...OF HISTAMINE ON NERVE ENDINGS OR GANGLION CELLS..., ...ESSENTIALLY SIMILAR ACTION /TO THAT AT CELLULAR LEVEL/ APPEARS TO ACCOUNT FOR SECRETION, AT LEAST AS IT OCCURS IN CHROMAFFIN CELLS OF ADRENAL MEDULLA. HERE HISTAMINE...MIMIC PHYSIOLOGICAL SECRETAGOGUE ACH IN DEPOLARIZING THE PLASMALEMMA., MODE OF ACTION OF HISTAMINE...TO PRODUCE SMOOTH MUSCLE RELAXATION, INCL VASODILATION, HAS NOT BEEN DEFINED., CLASSICAL...ANTIHISTAMINES ARE...CAPABLE OF BLOCKING...H1 RECEPTORS ONLY... H2 RECEPTORS...ARE INHIBITED PREFERENTIALLY BY H2-RECEPTORS ANTAGONISTS. | |

| Record name | Histamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM CHLOROFORM | |

CAS No. |

51-45-6 | |

| Record name | Histamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histamine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | histamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-5-ethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Histamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-imidazol-4-ylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/820484N8I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Histamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83-84 °C, 86 °C | |

| Record name | Histamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Histamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。